molecular formula C14H22BNO3 B1529751 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one CAS No. 1349151-98-9

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Cat. No.: B1529751
CAS No.: 1349151-98-9
M. Wt: 263.14 g/mol
InChI Key: MPMZBWLBVFEODR-UHFFFAOYSA-N
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Description

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H22BNO3 and its molecular weight is 263.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, a boric acid ester, is primarily used in the synthesis of complex organic compounds. Studies have explored its use in synthesizing various boric acid ester intermediates, highlighting its role in substitution reactions. The structures of these compounds, including the boric acid ester derivatives, are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is also employed for crystallographic and conformational analyses, demonstrating its utility in detailed molecular structure studies (Huang et al., 2021).

Molecular Structure Characterization

The molecular structures of compounds involving this compound are often calculated using density functional theory (DFT). DFT calculations are consistent with the crystal structures determined by single-crystal X-ray diffraction, indicating a strong correlation between theoretical and experimental structural data. This alignment is crucial for understanding the physicochemical properties and molecular conformations of these compounds (Yang et al., 2021).

Application in Polymer Synthesis

This compound also finds its application in the field of polymer chemistry. For instance, it has been used in the synthesis of deeply colored polymers containing pyrrolopyrrole units. These polymers, synthesized using palladium-catalyzed polycondensation, exhibit solubility in common organic solvents and are of interest due to their unique color and molecular weight properties (Welterlich et al., 2012).

Exploration in Organic Chemistry

In organic chemistry, the compound plays a role as an intermediate in synthesizing a variety of organic molecules. Research has delved into the synthesis of structures like pyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, highlighting the versatility of this compound in creating diverse molecular structures with potential therapeutic applications (Abd El Kader et al., 2012).

Properties

IUPAC Name

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)16-9-11(7-8-12(16)17)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMZBWLBVFEODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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